1-Amino-2-phenylpentan-2-ol
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Overview
Description
1-Amino-2-phenylpentan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a pentane chain with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. For instance, the reaction of phenylmagnesium bromide with 2-pentanone, followed by the addition of ammonia, can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 2-phenylpentan-2-one.
Reduction: Formation of 1-amino-2-phenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Amino-2-phenylpentan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-2-phenylpentan-2-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-Amino-2-phenylethanol: Similar structure but with a shorter carbon chain.
2-Amino-1-phenylpropan-1-ol: Similar functional groups but different positioning on the carbon chain.
1-Amino-3-phenylpropan-2-ol: Similar functional groups but different carbon chain length and positioning.
Uniqueness: 1-Amino-2-phenylpentan-2-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-amino-2-phenylpentan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7,13H,2,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQIXSHMVVABAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)(C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629408 |
Source
|
Record name | 1-Amino-2-phenylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100054-37-3 |
Source
|
Record name | 1-Amino-2-phenylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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